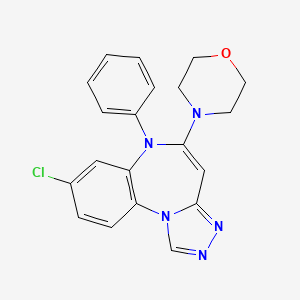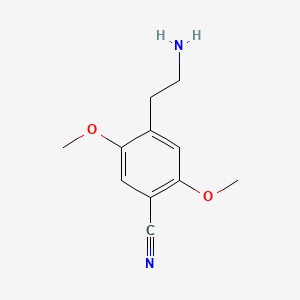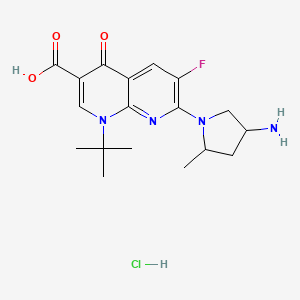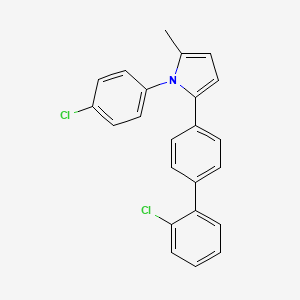
2-(2'-Chloro(1,1'-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms attached to the biphenyl and phenyl rings, and a pyrrole ring with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the formation of the biphenyl derivative through a Suzuki coupling reaction between 2-chlorophenylboronic acid and 4-bromochlorobenzene in the presence of a palladium catalyst.
Pyrrole Ring Formation: The next step involves the formation of the pyrrole ring through a Paal-Knorr synthesis. This involves the reaction of the biphenyl derivative with 4-chlorobenzaldehyde and methylamine under acidic conditions to form the pyrrole ring.
Final Product Formation: The final step involves the chlorination of the pyrrole ring using thionyl chloride to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: Used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-phenyl-1H-pyrrole: Similar structure but lacks the 4-chlorophenyl group.
2-(2’-Bromo(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole: Similar structure but has a bromine atom instead of a chlorine atom.
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-methylphenyl)-5-methyl-1H-pyrrole: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of 2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole lies in its specific arrangement of chlorine atoms and the presence of both biphenyl and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
91306-98-8 |
|---|---|
分子式 |
C23H17Cl2N |
分子量 |
378.3 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-[4-(2-chlorophenyl)phenyl]-5-methylpyrrole |
InChI |
InChI=1S/C23H17Cl2N/c1-16-6-15-23(26(16)20-13-11-19(24)12-14-20)18-9-7-17(8-10-18)21-4-2-3-5-22(21)25/h2-15H,1H3 |
InChIキー |
UVCOTCIMJVILMC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


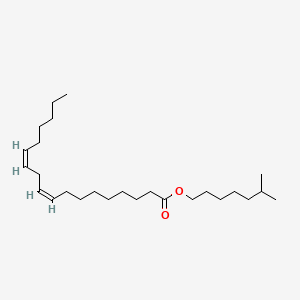
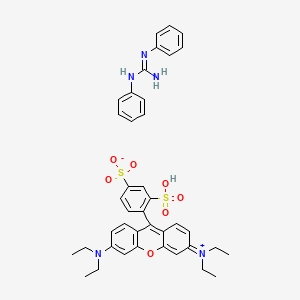
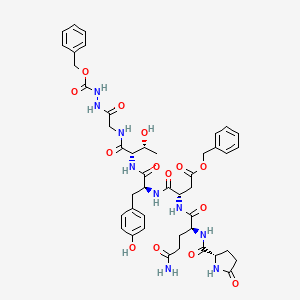
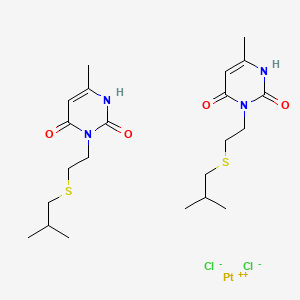
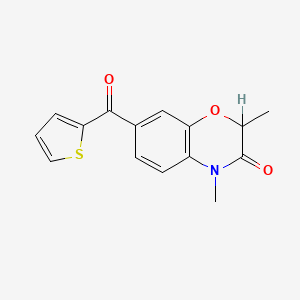
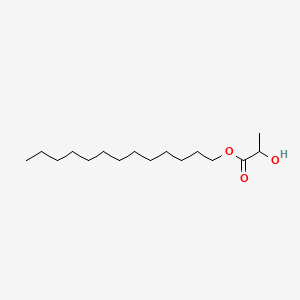
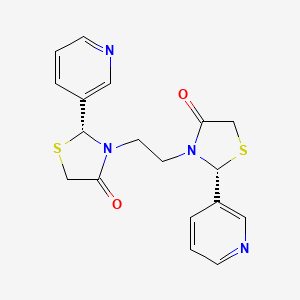
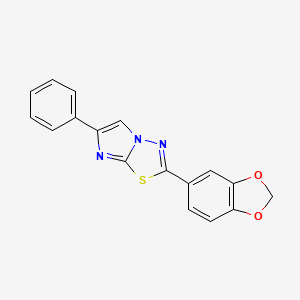

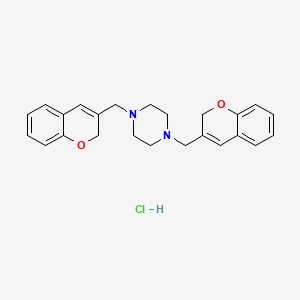
![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
